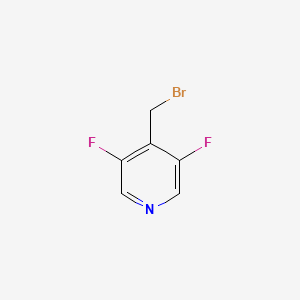

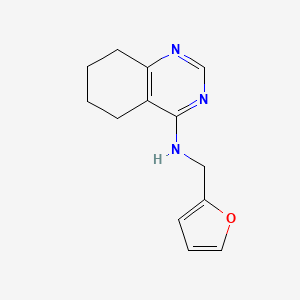

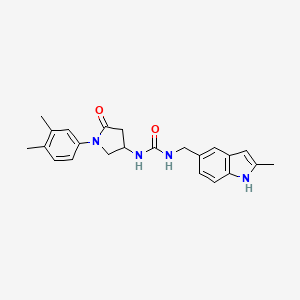

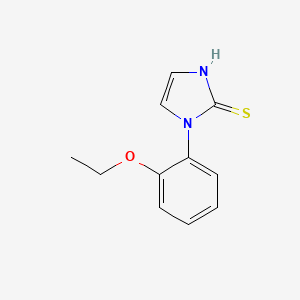

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .Molecular Structure Analysis

The molecular structure analysis of related compounds has been conducted using various techniques. For example, the structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” reacted with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes . The ligand chelated to the metal ion in mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was found to have a dihedral angle between furan and pyridine rings of 73.52 (14)° .Scientific Research Applications

Anticancer Activity

The furan-based compound has shown promise as an anticancer agent. Researchers have investigated its cytotoxic effects on cancer cell lines such as HePG-2 and HCT-116. Interestingly, the free ligand (the uncomplexed form) demonstrated greater potency than its metal complexes (Cu, Co, Ni, and Zn) . The presence of the azomethine nitrogen (C=N) in the ligand likely contributes to its binding affinity with metal ions, making it a potential candidate for targeted cancer therapy.

Metal Complexes for Biological Applications

Metal complexes derived from Schiff bases, including those containing furan moieties, are significant due to their stability and diverse coordination modes. In the case of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine, the ligand chelates to metal ions (Cu, Co, Ni, and Zn) in a mononegative bidentate fashion. These complexes find applications in catalysis, analytical chemistry, and agrochemical activities .

Antibacterial Properties

Furan derivatives have gained attention as potential antimicrobial agents. Although specific studies on this compound’s antibacterial activity are scarce, its structural features make it an interesting candidate for further exploration. Researchers have synthesized various furan derivatives and evaluated their effectiveness against microbial resistance .

Indole Scaffold Development

Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. These compounds serve as novel indole scaffolds with potential applications in drug development. Investigating their biological activities could reveal new therapeutic targets .

Amination Catalysts

In the realm of catalysis, furan-based compounds have been explored for their efficiency in various reactions. For instance, a Cu/ZnO/γ-Al2O3 catalyst facilitated the amination of 1,6-hexanediamine with dimethylamine, yielding N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA). Such catalysts play a crucial role in green chemistry and sustainable processes .

Quantum Chemical Calculations

Theoretical studies using density functional theory (DFT) have provided insights into the electronic properties of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine and its metal complexes. These calculations help predict their reactivity, stability, and electronic transitions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h3-4,7,9H,1-2,5-6,8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMJGCYXGTTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)